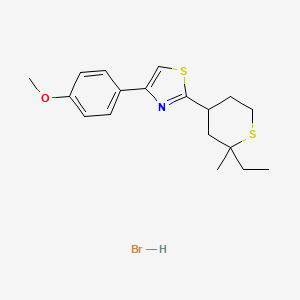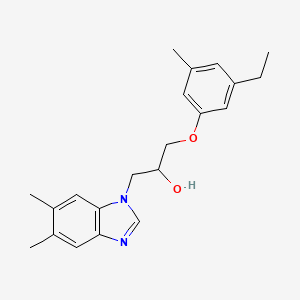![molecular formula C21H27NO2S B4971188 N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4971188.png)
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as ML239, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2011 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and neurodegenerative disease. By inhibiting HSP90, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide may prevent the growth and survival of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the reduction of inflammation. In cancer cells, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent cancer cells from dividing and cause them to die. In neurons, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to protect against oxidative stress and reduce the accumulation of toxic proteins, which are mechanisms that contribute to neurodegenerative diseases. In inflammatory cells, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are molecules that contribute to inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide for lab experiments is that it is a small molecule that can easily be synthesized and modified to improve its properties. Another advantage is that it has been shown to have potential therapeutic applications in several areas, which makes it a promising candidate for further study. One limitation of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide for lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different disease models.
Future Directions
There are several future directions for research on N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, including the following:
1. Further investigation of its mechanism of action and its effects on different cell types and in different disease models.
2. Development of more potent and selective analogs of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide that can be used as therapeutic agents.
3. Investigation of the potential of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide as a combination therapy with other drugs for cancer and neurodegenerative diseases.
4. Investigation of the potential of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide as a tool for studying the role of HSP90 in disease.
5. Investigation of the potential of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide as a diagnostic tool for cancer and neurodegenerative diseases.
In conclusion, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is a small molecule that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of HSP90, and it has been shown to have several biochemical and physiological effects. While there are still limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective therapies for these diseases.
Synthesis Methods
The synthesis of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide involves several steps, including the reaction of 4-methylbenzenethiol with 4-bromo-1-butanol to form 4-(4-methylphenylthio)butan-1-ol. This intermediate is then reacted with 3-chloropropyl isopropyl ether to form N-(3-isopropoxypropyl)-4-(4-methylphenylthio)butanamide, which is then converted to the final product, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, through a series of reactions involving acetic anhydride and sodium hydride.
Scientific Research Applications
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to reduce inflammation in animal models of inflammatory bowel disease.
properties
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-16(2)24-14-4-13-22-21(23)19-9-7-18(8-10-19)15-25-20-11-5-17(3)6-12-20/h5-12,16H,4,13-15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVNJEXDZIETGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methylphenyl)sulfanyl]methyl}-N-[3-(propan-2-yloxy)propyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4971110.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4971111.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4971120.png)
![methyl 1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4971123.png)
![2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4971127.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4971133.png)
![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)

![N-(3,5-dichlorophenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4971166.png)



![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4971201.png)